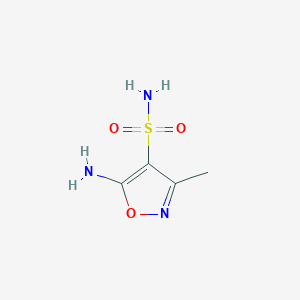![molecular formula C8H14ClNO B1378095 3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride CAS No. 1384428-60-7](/img/structure/B1378095.png)
3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride
説明
3-Azabicyclo[3.1.1]heptanes are a class of compounds that have been studied for their potential use in medicinal chemistry . They are considered promising building blocks for further selective derivatization .
Synthesis Analysis
The synthesis of 3-azabicyclo[3.1.1]heptanes has been achieved through the reduction of spirocyclic oxetanyl nitriles . This transformation has been studied for its mechanism, scope, and scalability .
Molecular Structure Analysis
3-Azabicyclo[3.1.1]heptanes have a unique structure that allows them to mimic the fragment of meta-substituted benzenes in biologically active compounds . They have similar angles between the exit vectors (119–120°), a similar distance between substituents (4.8–5.0 Å), and similar physicochemical properties .
Chemical Reactions Analysis
The chemical reactions involving 3-azabicyclo[3.1.1]heptanes are still under investigation. Current research has focused on their synthesis and potential use in drug discovery .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-azabicyclo[3.1.1]heptanes depend on their specific structure and substituents . More specific information would require a detailed analysis of the particular compound .
科学的研究の応用
Antiviral Medications
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane is a crucial component in several antiviral medications, such as boceprevir and pf-07321332 . Boceprevir is a well-known protease inhibitor for the hepatitis C virus . PF-07321332 is an oral medication used for the treatment of COVID-19 .
Efficient Synthesis
An innovative approach has been developed for the more efficient synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane. This approach utilizes intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis .
Bioisosteres
3-Azabicyclo[3.1.1]heptanes have been proposed to mimic the fragment of meta-substituted benzenes in biologically active compounds . They have similar angles between the exit vectors, a similar distance between substituents, and similar physicochemical properties .
Drug Development
The core of 3-Azabicyclo[3.1.1]heptanes was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .
General Scalable Approach
A general scalable approach to 3-azabicyclo[3.1.1]heptanes has been presented. This approach has been used to synthesize, characterize, and incorporate them into the structure of the antihistamine drug Rupatidine .
Heteroatom-Substituted Bicycloalkanes
There is an interest in heteroatom-substituted bicycloalkanes. Systems with a nitrogen atom added to bicyclo[3.1.1]heptanes could, in theory, be considered as saturated analogues of pyridine .
Safety and Hazards
特性
IUPAC Name |
3-ethyl-3-azabicyclo[3.1.1]heptan-6-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO.ClH/c1-2-9-4-6-3-7(5-9)8(6)10;/h6-7H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWJOKIQUIDYLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2CC(C1)C2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















